molecular formula C17H17N3O B14194661 N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide CAS No. 833455-89-3

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide

Cat. No.: B14194661
CAS No.: 833455-89-3
M. Wt: 279.34 g/mol
InChI Key: YZXADOAHUUBMSY-UHFFFAOYSA-N
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Description

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide is a compound that belongs to the class of pyridinyl amides. These compounds are known for their significant biological and therapeutic value. The structure of this compound includes a pyridine ring substituted with a cyanophenyl group and a methylpropanamide moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinyl amides.

Scientific Research Applications

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

833455-89-3

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-[[6-(3-cyanophenyl)pyridin-2-yl]methyl]-2-methylpropanamide

InChI

InChI=1S/C17H17N3O/c1-12(2)17(21)19-11-15-7-4-8-16(20-15)14-6-3-5-13(9-14)10-18/h3-9,12H,11H2,1-2H3,(H,19,21)

InChI Key

YZXADOAHUUBMSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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